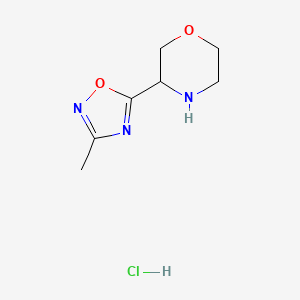
3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride” is a chemical compound with the CAS Number: 1461708-80-4 . It has a molecular weight of 205.64 . The IUPAC name for this compound is 3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride .
Molecular Structure Analysis
The InChI code for “3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride” is 1S/C7H11N3O2.ClH/c1-5-9-7(12-10-5)6-4-11-3-2-8-6;/h6,8H,2-4H2,1H3;1H .
Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 176-177°C .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been synthesized and characterized through various techniques, including NMR, IR, and Mass spectral studies, with its structure confirmed by single crystal X-ray diffraction. It's noteworthy that the compound belongs to the monoclinic system with specified lattice parameters. This aspect of the compound's chemistry is crucial for understanding its physical properties and potential applications in various scientific domains, such as material science and pharmacology (Mamatha S.V et al., 2019).
Biological Activity
Interestingly, the compound and its derivatives have been screened for various biological activities. For instance, it has shown remarkable anti-tuberculosis activity and superior anti-microbial activity. Its minimal inhibitory concentration (MIC) values are lower than the standard, highlighting its potential as a potent agent against specific bacterial strains. This opens up avenues for further research in developing new antimicrobial agents, especially in the context of increasing antibiotic resistance (Mamatha S.V et al., 2019).
Safety And Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-5-9-7(12-10-5)6-4-11-3-2-8-6;/h6,8H,2-4H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCTWURYCXFMOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2COCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B1378739.png)
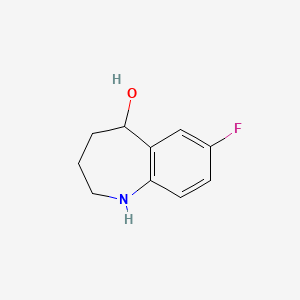
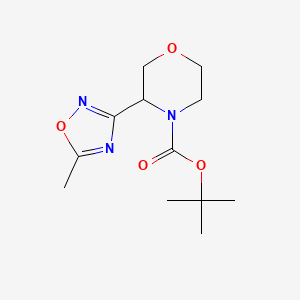
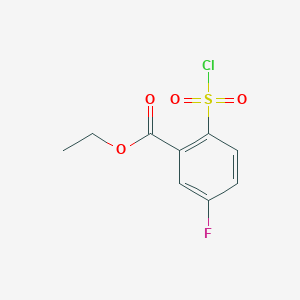
![ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B1378744.png)
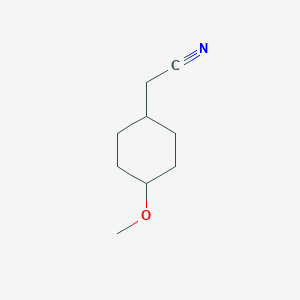
![{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine](/img/structure/B1378748.png)

![benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate](/img/structure/B1378752.png)
![Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine](/img/structure/B1378753.png)

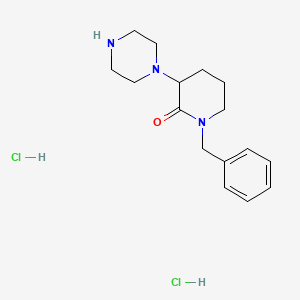
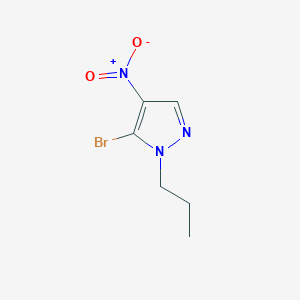
![[1,3'-Biazetidin]-3-ol hydrochloride](/img/structure/B1378761.png)